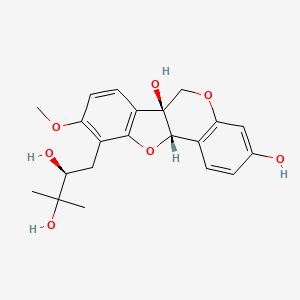
Orientanol A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Orientanol A is a natural product derived from Erythrina arborescens . It’s a chemical compound with immense potential and is gaining attention in scientific research. With its diverse applications, this compound holds promise in drug development, bioengineering, and material science.
Synthesis Analysis
While specific synthesis methods for Orientanol A were not found in the search results, the general approach to synthesizing similar compounds involves retrosynthetic analysis . This process involves reasoning backwards from the target molecule to identify the starting materials needed for the synthesis .Molecular Structure Analysis
Orientanol A has a molecular formula of C21H24O7 and a molecular weight of 388.4 . The chemical name is (6aS,11aS)-10-[(2S)-2,3-dihydroxy-3-methylbutyl]-9-methoxy-6,11a-dihydro-1benzofuro[3,2-c]chromene-3,6a-diol .Physical And Chemical Properties Analysis
Orientanol A appears as a powder . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc . It should be stored in a desiccated state at -20°C .Applications De Recherche Scientifique
Source and Isolation
“Orientanol A” is a pterocarpan that can be isolated from the wood of the plant species Erythrina orientalis . This plant is a climbing herb that grows up to 6 m long, and has compound leaves with petioles that are 5–6 cm long .
Other Compounds in Erythrina orientalis
In addition to “Orientanol A”, other compounds such as the pterocarpans “Orientanol B” and “C”, “Folitenol” and “Erythrabyssin II”, the pterocarpene “Erycristagallin” and the prenylated isoflavone “Bidwillol A” can also be isolated from the roots of E. orientalis .
Potential SARS-CoV-2 Inhibitor
Research suggests that flavonoids from the genus Erythrina, which includes “Orientanol A”, may inhibit SARS-CoV-2, targeting 3C-like protease (3CLpro), an enzyme essential in the virus’s growth . This makes “Orientanol A” a potential candidate for COVID-19 drug development .
Molecular Docking and ADMET Evaluation
Virtual screening campaigns and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) evaluation suggest that “Orientanol A” and other flavonoids from Erythrina have strong binding energy values . This indicates their potential as 3CLpro inhibitors .
Bioavailability and Excretion
Despite their poor distribution properties, compounds like “Orientanol A” may have a high bioavailability in the body and be excreted from the body through feces .
Molecular Dynamics Simulations
Molecular dynamics simulations support “Orientanol A” as a potential 3CLpro inhibitor candidate .
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
(6aS,11aS)-10-[(2S)-2,3-dihydroxy-3-methylbutyl]-9-methoxy-6,11a-dihydro-[1]benzofuro[3,2-c]chromene-3,6a-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24O7/c1-20(2,24)17(23)9-13-15(26-3)7-6-14-18(13)28-19-12-5-4-11(22)8-16(12)27-10-21(14,19)25/h4-8,17,19,22-25H,9-10H2,1-3H3/t17-,19-,21+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWRMBVPWOVPEPJ-HFSMHLIXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(CC1=C(C=CC2=C1OC3C2(COC4=C3C=CC(=C4)O)O)OC)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)([C@H](CC1=C(C=CC2=C1O[C@@H]3[C@]2(COC4=C3C=CC(=C4)O)O)OC)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Orientanol A | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-[2-Biotinylamidoethyl]-dithiopropionamido]-4,8-diaza-5,7-diketoundecanoic Acid Bis-N-sulfosuccinim](/img/no-structure.png)